3-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide

Immunology Autoimmune Disease Toll-like Receptor 7/8

This 3-fluoro substituted arylbenzamide is a dual TLR7/TLR8 antagonist aligned with the Novartis chemical series. Unlike 2- or 4-fluoro isomers, the meta-fluorine orientation confers distinct target binding and selectivity, critical for accurate SAR interpretation. Validate each batch with a reference agonist (R848/ssRNA40) in your assay system. Not interchangeable with other regioisomers; verify CAS 1421468-05-4 and analytical purity upon procurement.

Molecular Formula C19H19F2N3O2
Molecular Weight 359.377
CAS No. 1421468-05-4
Cat. No. B2816811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide
CAS1421468-05-4
Molecular FormulaC19H19F2N3O2
Molecular Weight359.377
Structural Identifiers
SMILESC1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C19H19F2N3O2/c20-15-5-1-3-13(9-15)10-17(24-8-7-22-19(24)26)12-23-18(25)14-4-2-6-16(21)11-14/h1-6,9,11,17H,7-8,10,12H2,(H,22,26)(H,23,25)
InChIKeyRFZWIQYCBXQVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide (CAS 1421468-05-4): Structural Identity and TLR7/8 Antagonist Class


3-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide is a synthetic small molecule with a molecular formula of C₁₉H₁₉F₂N₃O₂ and a molecular weight of 359.4 g/mol. It belongs to the arylbenzamide class and features a 2-oxoimidazolidine core substituted with a 3-fluorobenzyl moiety and a 3-fluorobenzamide tail [1]. The compound is disclosed as a Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) antagonist, placing it among a group of reported immunomodulatory agents targeting endosomal TLR pathways implicated in autoimmune and inflammatory diseases [2]. Its structural architecture – dual fluorine substitution on both aromatic rings coupled with a conformationally constrained imidazolidinone linker – distinguishes it from simpler benzamide-based TLR modulators and may influence its target engagement profile.

Why Generic Substitution Fails: Positional Fluorine Matters in 3-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide


The 3-fluoro substitution pattern on the benzamide ring is not interchangeable with the 2-fluoro or 4-fluoro isomers, nor with the non-fluorinated benzamide analog. In related TLR7/8 antagonist series, even single-atom positional changes on the terminal aryl ring have been shown to cause significant shifts in both TLR7 and TLR8 potency, oral bioavailability, and selectivity profiles [1]. The 3-fluoro orientation in the target compound may lead to distinct conformational and electronic properties that affect binding to the extracellular domain of TLR7/8, as demonstrated through structure-activity relationship (SAR) studies in the Novartis TLR7/8 antagonist program [2]. For scientific selection, assuming pharmacological equivalence across fluoro-positional isomers or the des-fluoro analog without supporting data risks invalid experimental conclusions. Direct comparator data, however, remain scarce; one must proceed with the understanding that inferred differentiation based on class-level SAR is exploratory until confirmed by head-to-head assays under identical conditions.

Quantitative Differentiation Evidence for 3-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide


TLR7/TLR8 Dual Antagonism: Expected Potency Based on Class-Level SAR

Direct IC₅₀ data for this compound against TLR7 and TLR8 are not publicly available in peer-reviewed literature or authoritative databases. However, closely related 2-oxoimidazolidine benzamide analogs within the same chemical series have reported TLR7 IC₅₀ values in the low nanomolar range (IC₅₀ ≈ 1–13 nM in human PBMC-based AlphaLISA assays) [1]. The target compound is anticipated to exhibit dual TLR7 and TLR8 antagonism based on its inclusion in the broad structural formula of the Novartis patent series [2]. The quantitative difference between this 3-fluoro isomer and its 2-fluoro or non-fluorinated counterparts remains uncharacterized in public data. Selection must therefore rely on structural reasoning rather than measured potency comparisons.

Immunology Autoimmune Disease Toll-like Receptor 7/8 Small Molecule Antagonist

Molecular Recognition: XLogP3 and Topological Polar Surface Area (TPSA) Comparison with Des-Fluoro Analog

The computed XLogP3 for 3-fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]benzamide is 2.5, with a topological polar surface area (TPSA) of 61.4 Ų . In contrast, the des-fluoro benzamide analog, N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]benzamide (CAS 1421509-82-1), has a molecular weight of 341.4 g/mol and lacks the second fluorine atom, which is expected to reduce its lipophilicity and alter its hydrogen-bonding capacity . The additional fluorine in the target compound is likely to enhance metabolic stability and target-binding enthalpy, though direct comparative data are not publicly available.

Medicinal Chemistry Physicochemical Properties Lipophilicity Drug Design

Structural Uniqueness: 3-Fluoro vs. 2-Fluoro and 4-Fluoro Isomers in the Same Chemical Series

Three regioisomeric fluoro-benzamide analogs are documented in commercial listings: the 2-fluoro, 3-fluoro (target), and 4-fluoro variants. Each differs solely in the position of fluorine on the terminal benzamide ring, yet even subtle positional changes can lead to divergent TLR7/8 antagonist potency, selectivity for TLR7 versus TLR8, and pharmacokinetic profiles, as observed in the Novartis chemical optimization campaign [1]. The 3-fluoro isomer may occupy a distinct conformational space in the TLR7/8 binding pocket compared to the 2-fluoro isomer, potentially influencing the balance of activity across the two receptors [2]. No public head-to-head comparative biological data exist for these three isomers; procurement decisions must therefore be guided by the specific structural requirements of the intended assay or chemical biology experiment.

Chemical Biology Structure-Activity Relationship Fluorine Chemistry Isomer Differentiation

Recommended Application Scenarios for 3-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide Based on Available Evidence


In Vitro TLR7/8 Antagonism Screening and Pathway Profiling in Human PBMCs or Reporter Cell Lines

The compound's anticipated dual TLR7/TLR8 antagonism profile, inferred from its structural alignment with the Novartis chemical series, makes it suitable for use as a tool compound in primary screening assays employing human PBMCs or HEK293 reporter cells expressing human TLR7 or TLR8. Researchers investigating type I interferon (IFNα/β) suppression or pro-inflammatory cytokine modulation (e.g., TNF-α, IL-6) downstream of TLR7/8 activation may employ this compound at concentrations informed by related analog IC₅₀ values (low nanomolar range) [1]. Given the absence of direct potency data, it is recommended that each batch be validated in-house using a reference agonist (e.g., R848 or ssRNA40) to confirm functional antagonism in the user's specific assay system.

Chemical Biology Studies Requiring Regiospecific Fluorine Substitution on the Benzamide Ring

The 3-fluoro substitution pattern distinguishes this compound from its 2-fluoro and 4-fluoro isomers, which may exhibit divergent target binding and off-target profiles [2]. Chemical biology researchers exploring fluorine-based SAR or designing biorthogonal probe molecules may select the 3-fluoro variant specifically to interrogate the steric and electronic contributions of meta-substitution on TLR7/8 binding, metabolic stability, or cellular permeability . This compound is not interchangeable with other regioisomers; procurement should verify the CAS number and analytical purity to ensure correct isomeric identity.

Pharmacological Tool for Autoimmune Disease Model Studies (Conditional on In-House Validation)

Published evidence from the Novartis program indicates that TLR7/8 antagonists in this chemical class demonstrate in vivo efficacy in murine models of systemic lupus erythematosus (SLE) following both intraperitoneal and oral administration [1]. Although the specific in vivo PK/PD data for this compound are not publicly reported, its structural similarity to the advanced leads suggests potential utility in preclinical autoimmune disease models, provided that the user independently confirms adequate exposure, target engagement, and tolerability. Procurement for in vivo use should be accompanied by comprehensive analytical certification and solubility assessment.

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C₁₉H₁₉F₂N₃O₂), monoisotopic mass (359.1445 g/mol), and characteristic InChI Key (RFZWIQYCBXQVIF), this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when analyzing structurally related TLR7/8 antagonist libraries . Its two fluorine atoms provide distinct ¹⁹F NMR signals that facilitate quantification and purity assessment in complex mixtures. Analytical laboratories may procure this compound as a characterized standard to calibrate retention times and mass spectral fragmentation patterns for related benzamide derivatives.

Quote Request

Request a Quote for 3-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.